Product packaging for Bis(dinitropropyl) formal(Cat. No.:CAS No. 5917-61-3)

Bis(dinitropropyl) formal

Cat. No.: B8790582
CAS No.: 5917-61-3
M. Wt: 312.19 g/mol
InChI Key: ZQXWPHXDXHONFS-UHFFFAOYSA-N
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Description

Bis(dinitropropyl) formal is a useful research compound. Its molecular formula is C7H12N4O10 and its molecular weight is 312.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N4O10 B8790582 Bis(dinitropropyl) formal CAS No. 5917-61-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5917-61-3

Molecular Formula

C7H12N4O10

Molecular Weight

312.19 g/mol

IUPAC Name

1-(2,2-dinitropropoxymethoxy)-2,2-dinitropropane

InChI

InChI=1S/C7H12N4O10/c1-6(8(12)13,9(14)15)3-20-5-21-4-7(2,10(16)17)11(18)19/h3-5H2,1-2H3

InChI Key

ZQXWPHXDXHONFS-UHFFFAOYSA-N

Canonical SMILES

CC(COCOCC(C)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Theoretical and Computational Chemistry Investigations of Bis Dinitropropyl Formal

Molecular Structure Optimization and Conformational Analysis

Theoretical and computational chemistry provides critical insights into the molecular characteristics of energetic materials like Bis(dinitropropyl) formal (BDNPF). These methods allow for the detailed examination of molecular geometry and conformational landscapes, which are fundamental to understanding the material's stability and performance.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. It is widely applied for the geometry optimization of energetic compounds to predict their most stable three-dimensional structures. For this compound and related compounds, various DFT functionals and basis sets are employed.

Electronic structure calculations have been performed using the DFT method with functionals such as BP86 and B3LYP. ustc.edu.cnnih.gov These are paired with basis sets like DEF2-TZVPP and 6-311+G(2d,p) to ensure accurate results. ustc.edu.cnnih.gov For instance, studies on the eutectic mixture of bis(2,2-dinitropropyl) acetal (B89532) (BDNPA) and BDNPF have utilized the BP86 functional with the DEF2-TZVPP basis set and D3BJ van der Waals corrections. nih.gov The optimization process involves finding the coordinates on the potential energy surface where the net interatomic forces are zero, corresponding to an energy minimum. These calculations are typically performed in the gas phase, and frequency calculations are subsequently run to confirm that the optimized geometry represents a true minimum, characterized by the absence of imaginary frequencies. nih.gov

The geometry optimization yields precise data on bond lengths, bond angles, and torsion (dihedral) angles, which define the molecule's structure. This information is crucial as it influences the molecule's density, stability, and energetic properties. Experimental data from single-crystal X-ray diffraction provides a valuable benchmark for validating computational results.

For this compound, X-ray crystallography has shown that the molecule possesses a crystallographically imposed two-fold symmetry. nih.goviucr.org The average N–O bond length is reported as 1.204 (3) Å. nih.goviucr.org The analysis of torsion angles, which describe the rotation around bonds, is essential for understanding the molecule's conformation.

Selected Torsion Angles of this compound from X-ray Crystallography nih.goviucr.org
AtomsAngle (°)
O(1)—C(2)—C(3)—N(1)172.59 (17)
O(5)—N(2)—C(3)—C(4)-176.2 (2)
O(4)—N(2)—C(3)—C(4)5.6 (3)

The dihedral angle between the planes of the two nitro groups is another important parameter, reported to be 74.3 (2)°. nih.goviucr.org These structural parameters are critical inputs for developing accurate force fields for molecular dynamics simulations. scribd.com

The flexibility of the this compound molecule, particularly rotation around its single bonds, gives rise to various conformers, each with a different energy. Identifying the global minimum energy conformation and the energy barriers between different conformers is key to understanding the molecule's behavior.

Computational methods can map the potential energy surface as a function of torsional angles. For model compounds that share structural motifs with BDNPF, such as 2,2-dinitropropane (DNP), conformational energy plots reveal the locations of energy minima (stable conformers) and saddle points (transition states). scribd.com For DNP, the minimum energy conformation was identified as tg (torsion angles of 161.6° and 96.0°), while the maximum energy conformation had a relative energy of 2.63 kcal/mol. scribd.com This type of analysis, applied to the key torsional angles in BDNPF (such as COCO, COCC, and ONCC), allows for the parameterization of force fields designed to accurately reproduce the conformational energy landscape. scribd.com

Predictive Modeling of Energetic Properties

Theoretical models are invaluable for predicting the energetic properties of new or existing compounds, saving the cost and danger associated with experimental synthesis and testing.

The heat of formation (HOF) is a fundamental thermochemical property that quantifies the energy stored in a molecule and is a critical parameter for calculating detonation performance. ustc.edu.cn A higher HOF generally indicates greater detonation performance. One of the most reliable theoretical methods for calculating HOF is the use of isodesmic reactions. ustc.edu.cnuni.edu

An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds on the reactant side are the same as on the product side. This conservation of bond types allows for significant cancellation of errors in the quantum chemical calculations, leading to more accurate HOF predictions. ustc.edu.cn The heat of reaction is calculated from the total energies of the optimized structures of all reactants and products. The HOF of the target molecule can then be determined if the experimental HOF values of the other molecules in the isodesmic reaction are known. uni.edursc.org

Detonation velocity (D) and detonation pressure (P) are key performance indicators for energetic materials. Several theoretical models exist to predict these properties based on the molecule's elemental composition, density (ρ), and heat of formation.

One widely used empirical method is the Kamlet-Jacobs (K-J) equations. unt.edu These simple equations can calculate the detonation properties of C-H-N-O explosives with reasonable accuracy, especially for compounds with initial densities above 1.0 g/cm³. unt.edu The detonation velocity and pressure are calculated using the theoretical density and the condensed-phase HOF derived from computational chemistry. ustc.edu.cn

Another sophisticated approach involves the use of thermochemical codes, such as the Becker-Kistiakowsky-Wilson (BKW) code. bibliotekanauki.pl These codes use an equation of state for the detonation products to compute the detonation properties. Such theoretical predictions are essential for screening new energetic material candidates and understanding the structure-property relationships that govern their performance. ustc.edu.cn For example, a sheet explosive formulation containing a eutectic mixture of BDNPF and BDNPA was reported to have a measured velocity of detonation of 7850 m/s, highlighting the high performance of materials containing this compound. bibliotekanauki.pl

Studies on Thermal Stability and Decomposition Initiation

Theoretical investigations into the thermal stability of this compound (BDNPF) have focused on identifying the weakest chemical bonds and elucidating the initial steps of its decomposition, which are critical for understanding its stability and behavior as an energetic material.

The thermal stability of an energetic compound is often governed by the energy required to break its weakest bond, as this is typically the initiating step in thermal decomposition. For polynitro compounds, the C-NO₂ and O-NO₂ bonds are frequently the most labile. dtic.milresearchgate.net In the case of dinitropropyl compounds like BDNPF, computational studies have identified the C–N bond as the weakest link. nih.gov

Quantum chemical calculations using density functional theory (B3LYP/6-31G(d,p)) determined the activation energy for the homolysis of the C–N bond in the BDNPF/BDNPA (Bis(dinitropropyl) acetal) system to be approximately 42 kcal mol⁻¹ (175.7 kJ/mol). nih.gov Another study focusing on dinitropropyl compounds reported a higher energy barrier for C-NO₂ homolysis at +56 kcal mol⁻¹ (234.3 kJ/mol). nih.gov For comparison, a study on the analogous compound bis(2,2-dinitropropyl ethylene)formal (BDNPEF) calculated the N-NO₂ bond dissociation energy to be 164.38 kJ/mol. ustc.edu.cnaip.orgdntb.gov.ua Generally, the relative bond energy trend in such molecules is C-N > N-N > O-N, suggesting that C-N bonds are comparatively more stable than other linkages found in different classes of energetic materials. dtic.mil

Calculated Bond Dissociation and Activation Energies for BDNPF and Related Compounds
CompoundBond TypeCalculated Energy (kcal/mol)Calculated Energy (kJ/mol)Method/Study FocusSource
BDNPA/FC–N42175.7Activation Energy (B3LYP/6-31G(d,p)) nih.gov
Dinitropropyl CompoundsC-NO₂56234.3Energy Barrier for Homolysis nih.gov
BDNPEFN-NO₂39.3164.38Bond Dissociation Energy (B3LYP/6-311+G(2d,p)) ustc.edu.cnaip.orgdntb.gov.ua

Quantum chemical analyses have revealed multiple potential pathways for the initial decomposition of BDNPF. The two most prominent competing mechanisms are C–NO₂ bond homolysis and the elimination of nitrous acid (HONO). nih.govnih.govrsc.orgresearchgate.net

The C–N bond scission, as discussed previously, involves the breaking of the bond to release an NO₂ radical. nih.gov The activation energy for this process has been calculated to be between 42 and 56 kcal/mol. nih.govnih.gov

However, a lower-energy pathway has been identified: the elimination of a HONO molecule. nih.govrsc.org This decomposition mechanism is reported to be more energetically favorable, with a calculated energy barrier of +28 kcal mol⁻¹ (117.2 kJ/mol). nih.gov Experimental studies on the degradation of BDNPF at moderately elevated temperatures (below 70°C) support this finding, identifying HONO elimination as the initial step in the decomposition process. researchgate.netdoi.org The HONO produced can then participate in secondary reactions, accelerating further degradation. doi.org Therefore, while C-N bond homolysis is a viable decomposition route, particularly at higher temperatures, HONO elimination is considered the more likely initial step under many conditions. nih.govdoi.org

Crystal Structure Prediction and Analysis

Understanding the solid-state packing of BDNPF is crucial for predicting its density and intermolecular interactions, which influence its physical properties and sensitivity.

The crystal structure of this compound has been determined experimentally via X-ray diffraction. nih.gov The compound crystallizes in a monoclinic system. nih.gov Computational methods, such as those employing molecular mechanics with force fields like COMPASS, are also used to predict the crystal packing of similar energetic materials, often by searching for low-lying minima in the lattice energy across various possible space groups. ustc.edu.cnaip.org

For BDNPF, the experimentally determined crystal data reveals a C2/c space group with four molecules (Z=4) per unit cell. nih.gov The molecule itself possesses crystallographically imposed twofold symmetry. nih.gov

Experimental Crystal Data for this compound at 291 K
ParameterValueSource
Chemical FormulaC₇H₁₂N₄O₁₀ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupC2/c nih.gov
a (Å)23.330 nih.gov
b (Å)6.207 nih.gov
c (Å)10.009 nih.gov
β (°)109.60 nih.gov
Volume (ų)1365.6 nih.gov
Z (molecules/cell)4 nih.gov

The arrangement of molecules in the crystal lattice and the non-covalent forces between them are key to the material's stability. In the crystal structure of BDNPF, the primary organizing forces are intermolecular hydrogen bonds and van der Waals interactions. nih.gov

Development and Validation of Quantum Chemistry-Based Force Fields

To enable large-scale molecular dynamics (MD) simulations of systems containing BDNPF, such as plastic-bonded explosives, accurate force fields are required. utah.edutandfonline.com Given the unique chemical environment of energetic materials, generic force fields are often insufficient. Consequently, force fields specifically parameterized using high-level quantum chemistry calculations have been developed for dinitro compounds, including BDNPF. tandfonline.comresearchgate.net

The development process involves several stages. Intermolecular binding energies, molecular geometries, and electrostatic potentials are derived from quantum chemistry calculations on model compounds. tandfonline.com Torsional parameters, which are critical for describing the conformational flexibility of the molecule, are parameterized to accurately reproduce the relative energy minima and rotational barriers calculated via quantum mechanics for BDNPF and related fragments. tandfonline.com Nonbonded parameters (e.g., van der Waals terms) are often refined by fitting simulation results to experimental bulk properties, such as density and heat of vaporization. tandfonline.com

Molecular dynamics simulations that utilize these quantum chemistry-based force fields have been shown to accurately reproduce key thermodynamic and transport properties of the eutectic mixture of BDNPF and BDNPA. tandfonline.com This validation demonstrates the force field's ability to provide a realistic description of the molecular interactions and dynamics, forming a reliable foundation for more complex simulations of composite energetic materials. utah.edutandfonline.com

Parameterization for Molecular Dynamics Simulations of Dinitro Compounds

The development of accurate force fields is a foundational requirement for reliable molecular dynamics (MD) simulations of energetic materials like bis(2,2-dinitropropyl) formal (BDNPF). A specific quantum chemistry-based force field has been developed for the molecular dynamics simulations of energetic dinitro compounds, including BDNPF. tandfonline.comresearchgate.net This process involves a multi-step parameterization protocol that leverages high-level quantum chemistry calculations to define the intra- and intermolecular interactions.

The parameterization is based on data derived from quantum chemistry calculations for a set of model compounds that represent the key chemical moieties within the larger molecules. tandfonline.comresearchgate.net For BDNPF, relevant model compounds included 2,2-dinitropropane (DNP) and di-methoxy di-methyl ether (DMDME), among others. tandfonline.com The process involves obtaining molecular geometries, intermolecular binding energies, conformational energies, and molecular electrostatic potentials from these calculations. tandfonline.comresearchgate.net

Nonbonded Parameters: Nonbonded parameters, which describe van der Waals and electrostatic interactions, were determined by fitting to the experimental densities and heats of vaporization of the chosen model compounds. tandfonline.comresearchgate.net This ensures that the force field can accurately represent the condensed-phase properties of the materials.

Torsional Parameters: A critical aspect of parameterizing flexible molecules like BDNPF is the accurate description of the potential energy surface associated with bond rotations. Torsional parameters for the force field were specifically parameterized to reproduce the relative conformational energy minima and rotational barriers calculated using quantum chemistry. tandfonline.comresearchgate.net For instance, the C–O–C–O torsions were developed by studying model compounds like di-methoxy di-methyl ether, while other crucial torsions were parameterized using molecules like 2,2-dinitro-3-methoxypropane and BDNPF itself. tandfonline.com The goal is to ensure the force field accurately captures the molecule's flexibility and conformational preferences.

The table below summarizes the comparison between quantum chemistry (QC) calculated relative conformational energies and those obtained from the developed molecular mechanics (MM) force field for bis(2,2-dinitropropyl) formal. The torsions ϕ1 and ϕ2 represent the C–C–C–O and C–O–C–C torsions, respectively. tandfonline.com

Table 1: Comparison of QC and MM Relative Conformational Energies for Bis(2,2-dinitropropyl) formal

Conformer Constrained Torsions QC Energy (kcal/mol) MM Energy (kcal/mol)
g+g+ - 0.0 0.0
g+t - 0.8 0.9
tg+ - 0.4 0.4
tt - 1.1 1.3
saddle ϕ1=115°, ϕ2=180° 4.3 4.3

Data sourced from Davande et al. (2009). tandfonline.com

Reproduction of Thermodynamic and Transport Properties using Force Fields

Once parameterized, the force field's validity is tested by performing MD simulations and comparing the calculated thermodynamic and transport properties against experimental data. Molecular dynamics simulations utilizing the specifically developed quantum chemistry-based force field have been shown to accurately reproduce these properties for a eutectic mixture of bis(2,2-dinitropropyl) formal (BDNPF) and bis(2,2-dinitropropyl) acetal (BDNPA). tandfonline.comresearchgate.net

Atomistic MD simulations were performed on a model of the PBX-9501 binder, which consists of a 1:1 mixture of Estane® and a eutectic mixture of BDNPF and BDNPA. utah.eduscispace.com These simulations were conducted over a wide range of pressures (1 atm to 8000 atm) and temperatures (298 K to 700 K) to determine the pressure-volume-temperature (PVT) behavior. utah.edu The simulations employed the NPT (constant number of particles, pressure, and temperature) ensemble to obtain equilibrium densities and thermal expansion coefficients, and the NVT (constant number of particles, volume, and temperature) ensemble for transport properties like diffusion coefficients and viscosity. utah.edu

The table below presents a comparison of the calculated density and heat of vaporization for a eutectic mixture of BDNPF/BDNPA with available experimental data at standard conditions.

Table 2: Calculated vs. Experimental Thermodynamic Properties of BDNPF/BDNPA Eutectic Mixture

Property Temperature (K) Pressure (atm) MD Simulation Value Experimental Value
Density (g/cm³) 298 1 1.38 1.38
Heat of Vaporization (kcal/mol) 298 1 30.2 Not Available

Data sourced from Davande et al. (2009). tandfonline.com

The results from these simulations demonstrate that the developed force field can reliably predict the thermodynamic properties of systems containing BDNPF. tandfonline.comutah.edu The accurate reproduction of these fundamental properties is crucial for the force field's application in more complex simulations of material performance and aging. tandfonline.com

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry is a vital tool for investigating the decomposition mechanisms of energetic materials. For a long time, it was assumed that the primary decomposition pathway for the bis(2,2-dinitropropyl)acetal/formal (BDNPA/F) plasticizer mixture was nitrous acid (HNO2) elimination (NAE). nih.govacs.org Theoretical modeling was even performed based on this assumption, predicting that NAE from a model compound would yield a 2-nitrovinyl ether and HNO2. nih.gov

However, recent experimental studies using advanced mass spectrometry techniques found no evidence of the NAE pathway. nih.govacs.org Instead, these investigations revealed two different degradation pathways for BDNPA/F:

Hydrolysis of the acetal/formal functional group : This pathway is catalyzed by acid and involves the formation of 2,2-dinitropropanol (B8780482) (DNPOH) and a corresponding hemiacetal or hemiformal, which then further decomposes. nih.govacs.org

Radical-based homolysis of the C–N bond : This pathway involves the breaking of the carbon-nitro bond, followed by hydrogen atom abstraction. nih.govacs.org

Hydrolysis was identified as the dominant decomposition pathway across all tested samples and temperatures. nih.govacs.org However, the contribution from C–N homolysis becomes more significant at higher temperatures. nih.govacs.org Quantum chemistry simulations have been employed to support the analysis of decomposition products and reaction mechanisms. acs.orgnih.gov For instance, density functional theory (DFT) calculations can be used to study the bond dissociation energies (BDEs) to predict the weakest bonds in the molecule. In a study on the related compound bis(2,2-dinitropropyl ethylene)formal, the N-NO2 bonds were identified as the weakest, with calculated BDEs of approximately 164.38 kJ/mol, indicating the likely initiation step for thermal decomposition. ustc.edu.cnaip.org While this study was not on BDNPF itself, it highlights the methods used to computationally probe reaction pathways.

These findings, which contradict the previously assumed NAE pathway, underscore the importance of combining advanced computational analysis with experimental validation to accurately determine the reaction mechanisms governing the stability and decomposition of energetic compounds like this compound. nih.gov

Decomposition Mechanisms and Thermal Stability Studies of Bis Dinitropropyl Formal

Investigation of Primary Decomposition Pathways

Recent investigations have identified several key pathways for the decomposition of BDNPF, challenging long-held assumptions and providing a more detailed chemical picture. The primary mechanisms now recognized include hydrolysis of the formal functional group, radical-based homolysis of carbon-nitrogen bonds, and a nitro-nitrite rearrangement at higher temperatures. nih.govresearchgate.net The significance of each pathway is highly dependent on environmental conditions.

Hydrolysis has been identified as a dominant decomposition pathway for BDNPF, particularly under ambient and moderately elevated temperatures. nih.govnih.gov This reaction requires the presence of both water and an acid catalyst to proceed. osti.gov

The hydrolysis of the formal functional group in BDNPF proceeds through the formation of a 2,2-dinitropropyl hemiformal intermediate. nih.govnih.gov This intermediate is typically unstable and further decomposes to yield 2,2-dinitropropanol (B8780482) (DNPOH) and methanal. nih.govnih.govresearchgate.net While hemiformals are difficult to isolate in solution due to their transient nature, their presence has been detected in solid-state aged materials where slower diffusion rates make observation possible. nih.gov

The hydrolysis of BDNPF does not proceed readily with water alone; it is an acid-catalyzed reaction. osti.govresearchgate.net The necessary acidic environment is often created by other initial decomposition steps, such as the elimination of nitrous acid (HONO), which can then decompose to form nitric acid (HNO₃). osti.govresearchgate.netnih.gov The degradation process can therefore be autocatalytic. Acid-catalyzed hydrolysis becomes particularly aggressive at elevated temperatures (≥55 °C) when the concentration of acid, primarily HNO₃, increases significantly during the aging process. nih.gov Protic acids such as H₂SO₄ and HCl are also known to effectively catalyze this reaction. google.com

A second significant decomposition pathway involves the radical-based homolysis of the carbon-nitrogen (C-N) bond. nih.govnih.gov This pathway involves the cleavage of a C-NO₂ bond, which is a high-energy process. nih.gov Following the initial homolysis, subsequent hydrogen atom abstraction can occur. nih.govnih.gov While hydrolysis is the dominant pathway at lower temperatures, C-N homolysis becomes increasingly significant as the temperature rises. nih.govnih.govresearchgate.net The concentration of decomposition products from this radical-based pathway shows a strong correlation with increasing temperature. nih.gov

For many years, it was assumed that nitrous acid elimination (NAE) was the primary decomposition pathway for BDNPF. nih.govnih.gov However, recent studies using advanced analytical techniques like ultrahigh-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) have found no direct evidence of the expected NAE products. nih.govresearchgate.net Theoretical calculations also suggest that the NAE pathway has a very high activation energy (42 kcal mol⁻¹), making it less favorable. nih.gov

At higher temperatures, a distinct decomposition mechanism becomes accessible: the nitro-nitrite rearrangement. researchgate.net This pathway involves an isomerization of the nitro group (–NO₂) to a nitrite (B80452) group (–ONO). Following this rearrangement, the molecule can cleave both NO and NO₂ from its structure. researchgate.net Data from simultaneous thermogravimetric modulated beam mass spectrometry (STMBMS) support this mechanism for BDNPF, which begins to occur at appreciable rates at temperatures between 160 and 180 °C. researchgate.net

Summary of Decomposition Pathways

Decomposition Pathway Key Steps & Intermediates Conditions / Catalysts Significance
Hydrolysis Formation of hemiformal, leading to 2,2-dinitropropanol and methanal. nih.govnih.gov Requires water and acid catalysis (e.g., HNO₃). osti.gov Dominant pathway at ambient and moderately elevated temperatures. nih.gov
Radical C-N Homolysis Cleavage of the C-NO₂ bond followed by hydrogen abstraction. nih.gov Thermally driven. Becomes more significant at higher temperatures. nih.govresearchgate.net
Nitrous Acid Elimination (NAE) Elimination of HONO molecules from the carbon backbone. doi.orglanl.gov Initial thermal degradation step. Reassessed as an initial step that produces acid catalysts for hydrolysis, not a primary decomposition pathway. nih.govosti.gov
Nitro-Nitrite Rearrangement Isomerization of –NO₂ to –ONO, followed by cleavage of NO and NO₂. researchgate.net High temperatures (160-180 °C). researchgate.net A distinct high-temperature decomposition mechanism. researchgate.net

C-O Acetal (B89532)/Formal Bond Fragmentation

A primary decomposition pathway for Bis(dinitropropyl) formal involves the fragmentation of the C-O formal bond. nih.govacs.org This process is predominantly characterized by an acid-catalyzed hydrolysis of the formal functional group. nih.govresearchgate.net For this reaction to proceed, the presence of both water and an acid is a prerequisite. osti.govosti.gov

The hydrolysis mechanism leads to the cleavage of the central formal linkage, resulting in the formation of 2,2-dinitropropyl hemiformal as an intermediate. nih.govacs.org This hemiformal is unstable and further decomposes to yield 2,2-Dinitropropanol (DNPOH) and methanal. nih.govresearchgate.net While hydrolysis is considered the dominant decomposition pathway across various conditions, its rate and significance can be influenced by other competing reactions, such as C-N bond homolysis, especially at elevated temperatures. nih.govnih.gov

Research using ultrahigh-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) has been instrumental in identifying the products of this fragmentation pathway, confirming that hydrolysis of the formal group is a more significant degradation route than the previously assumed nitrous acid elimination (NAE) pathway. nih.govacs.org

Identification and Characterization of Degradation Products

The decomposition of this compound results in a complex mixture of solid, liquid, and gaseous products. Comprehensive characterization using various analytical techniques has led to the identification of key degradation species, providing insight into the underlying chemical transformations.

Formation of 2,2-Dinitropropanol (DNPOH) as a Hydrolysis Product

One of the principal and most frequently identified degradation products of this compound is 2,2-Dinitropropanol (DNPOH). nih.govacs.org Its formation is a direct consequence of the acid-catalyzed hydrolysis of the formal bond. osti.gov Although DNPOH is used as an intermediate in the synthesis of BDNPF, studies have confirmed that it is absent in the material post-production and only appears as a result of degradation. osti.govosti.gov

The generation of DNPOH typically occurs in the later stages of the aging process. This is because the hydrolysis reaction requires a sufficiently high concentration of acid, which is itself a product of earlier decomposition steps. osti.govosti.gov The initial degradation of BDNPF via HONO elimination produces the necessary acidic environment and water to facilitate the subsequent hydrolysis. osti.gov The identification of DNPOH in aged samples, often using techniques like liquid chromatography-mass spectrometry (LC-QTOF), serves as a key indicator that hydrolytic degradation has occurred. researchgate.netosti.govosti.gov

Table 1: Studies Identifying 2,2-Dinitropropanol (DNPOH) as a Hydrolysis Product
Study FocusAnalytical MethodKey FindingReference
Investigation of decomposition pathwaysUHPLC-QTOFHydrolysis is a dominant pathway, proceeding by the formation of DNPOH. nih.govacs.org
Identification of hydrolyzed products in aged samplesLC-QTOFPositively identified DNPOH as a degradation product, absent in baseline samples. osti.govosti.gov
Degradation mechanisms in various environmentsESI-MS, GPC, FTIRIncreased acidity from initial degradation catalyzes the hydrolysis of BDNPF into DNPOH. researchgate.netnih.gov

Gaseous Decomposition Products (e.g., HONO, NO, NO₂, CO, CO₂, N₂O)

The thermal decomposition of this compound releases a variety of gaseous products. The initial and most critical step in the degradation at moderate temperatures (below 70°C) is the elimination of nitrous acid (HONO). researchgate.netosti.govlanl.govdoi.org This initial release is pivotal as HONO is unstable and decomposes further, creating the acidic conditions that drive other degradation pathways, including hydrolysis. osti.govdoi.org

The decomposition of HONO itself produces other gaseous species, including nitric oxide (NO), nitrogen dioxide (NO₂), and water. osti.govosti.govresearchgate.net Further decomposition at higher temperatures leads to the formation of additional gases. Studies using simultaneous thermogravimetric modulated beam mass spectrometry (STMBMS) have identified carbon dioxide (CO₂) as a decomposition product at these higher temperatures. researchgate.net The major gaseous products generated during storage at elevated temperatures also include nitrogen (N₂), nitrous oxide (N₂O), and CO₂. researchgate.net

Table 2: Gaseous Decomposition Products of this compound
Gaseous ProductFormation Pathway / ConditionsReference
Nitrous Acid (HONO)Initial elimination step at moderate temperatures. osti.govlanl.govdoi.org
Nitric Oxide (NO)Decomposition of HONO; cleavage from nitro-nitrite rearrangement. osti.govnih.govresearchgate.net
Nitrogen Dioxide (NO₂)Decomposition of HONO; cleavage from nitro-nitrite rearrangement. osti.govnih.govresearchgate.net
Carbon Monoxide (CO)Can be produced from intermediates resulting from HONO elimination. researchgate.net
Carbon Dioxide (CO₂)Formed at higher temperatures. researchgate.netresearchgate.net
Nitrous Oxide (N₂O)Evolved during storage at elevated temperatures. researchgate.net

Formation of Nitroso-Alcohol Isomers

Following the initial elimination of HONO, the resulting intermediates can react further to form nitroso-alcohol isomers. researchgate.netlanl.govresearchgate.net This reaction pathway is a significant part of the early-stage degradation of BDNPF, especially at temperatures below 70°C. lanl.gov The presence or absence of oxygen plays a crucial role in determining the types and formation rates of these isomers. researchgate.netlanl.gov Oxygen tends to accelerate the decomposition of these isomers, while a nitrogen atmosphere has a stabilizing effect. researchgate.netlanl.govresearchgate.net

Production of Amines, Imines, and Amides

At higher decomposition temperatures, typically between 160 and 180°C, the degradation pathways of this compound become more complex, leading to the formation of nitrogen-containing organic compounds. researchgate.net Research has identified the production of amines, imines, and amides as additional decomposition products under these conditions. researchgate.netresearchgate.net Their formation is associated with advanced stages of thermal decomposition following initial nitro-nitrite rearrangement and cleavage of NO and NO₂. researchgate.net

Characterization of Unzipping and Unsaturation Intermediates

The degradation of this compound involves the formation of unsaturated intermediates. The elimination of a HONO molecule from the dinitropropyl group leads to the creation of a carbon-carbon double bond, resulting in intermediates such as bis-2,2-nitro-propylene formal (BNPeF). doi.org The presence of this unsaturated species has been suggested by spectral changes, specifically the appearance of peaks associated with >C=C–H groups in aged samples. doi.org This "unzipping" or elimination process is a key initial step that fundamentally alters the structure of the parent molecule and precedes further decomposition into the products described previously. doi.org

Influence of Environmental Factors on Degradation

The degradation and stability of this compound (BDNPF), often studied as part of a eutectic mixture with bis(2,2-dinitropropyl) acetal (BDNPA), are significantly influenced by the surrounding environmental conditions. doi.orglanl.govlanl.govresearchgate.net Key factors include the atmospheric composition, the presence and state of water, and the ambient temperature, all of which can alter the degradation pathways and kinetics of the compound. doi.orgresearchgate.netresearchgate.net

Effects of Atmospheric Conditions (Air vs. Nitrogen Atmosphere)

The presence or absence of oxygen plays a critical role in the decomposition process of this compound. lanl.govresearchgate.net Studies comparing degradation in air (an oxygen-rich environment) with that in an inert nitrogen atmosphere reveal distinct differences in stability and the types of byproducts formed. lanl.gov

Impact of Water and Humidity (e.g., water vapor, liquid water)

The presence of water, either as liquid or vapor, introduces different reaction pathways compared to those observed in dry air or nitrogen atmospheres. doi.orglanl.govresearchgate.net While the initial step of HONO elimination still occurs, water alters the subsequent decomposition of HONO, leading to a more acidic environment which can accelerate further structural rearrangement and the formation of different byproducts, such as those with poly-OH functional groups. doi.org

The physical state of water is a determining factor in the degradation mechanism. doi.orglanl.govresearchgate.net This is largely because the physical state dictates the ability of oxygen to participate simultaneously in the degradation process. doi.orglanl.govresearchgate.net When BDNPF is submerged in liquid water, access to atmospheric oxygen is limited. However, in a high-humidity environment where water is present as vapor, both water molecules and gaseous oxygen can attack the compound concurrently. doi.org This simultaneous attack, particularly when the vapor phase includes oxygen, leads to a more rapid degradation rate than in liquid water alone. doi.org

The concentration of water can have a complex, sometimes paradoxical, effect on stability. While high concentrations of water or humidity generally contribute to degradation via hydrolysis, very small amounts of water (in the hundreds of ppm range) can actually have a stabilizing effect. researchgate.net This stabilization occurs because the water can slow the decomposition of nitrous acid (2HONO → NO + NO₂ + H₂O), which is a primary degradation product. researchgate.net However, as degradation proceeds, the production of acidic species like nitric acid increases. researchgate.netnih.gov Once the acid concentration reaches a sufficient level, hydrolysis becomes a significant degradation pathway, even in the presence of small amounts of water. researchgate.net In environments with excessive water, the uptake of HONO can increase, leading to a greater impact from hydrolysis. nih.gov

Temperature Dependence of Degradation Kinetics

Temperature is a key driver for the degradation kinetics of this compound under all environmental conditions. lanl.govresearchgate.net Accelerated aging studies are often conducted at elevated temperatures (e.g., 38, 55, 64, and 70 °C) to observe long-term stability over a shorter timeframe. doi.orgnih.govnih.govacs.org

Research consistently shows that as temperature increases, the rate of degradation accelerates. nih.gov For instance, in studies of hydrated samples aged for 24 months, Gel Permeation Chromatography (GPC) results showed a more significant decrease in the concentration of the parent compound at 70 °C compared to 55 °C. doi.org The formation of low molecular weight degradation products also becomes more evident at higher temperatures. doi.org The initial signs of degradation can be detected as early as 12 months at 70 °C in an air atmosphere. lanl.govresearchgate.netresearchgate.net At elevated temperatures (≥55 °C), particularly in dry environments, the trace amounts of water present in the material can be removed, which paradoxically accelerates the production of reactive species like HONO, HNO₃, and NOₓ, further speeding up decomposition. nih.gov

The following table summarizes the observed effects of temperature on the degradation of this compound in the presence of water, based on GPC analysis after 24 months.

Table 1: Effect of Temperature on Degradation in Water (24 Months)
TemperatureObserved Degradation Effects (Qualitative)
55 °CNoticeable decrease in parent compound concentration.
70 °CSignificant decrease in parent compound concentration; visible formation of low molecular weight byproducts. doi.org

Comparison of Decomposition Rates in Different Environments

Comprehensive studies analyzing the degradation of this compound under various conditions have established a clear hierarchy of decomposition rates. doi.orglanl.govresearchgate.netresearchgate.net By comparing samples aged under identical temperature and time conditions, the rate of degradation was found to increase in the following order: nitrogen < liquid water < air < water vapor + air. doi.orglanl.govresearchgate.netresearchgate.net

The inert nitrogen atmosphere provides the most stable environment. doi.orglanl.gov Degradation in liquid water is faster than in nitrogen but is somewhat limited by the reduced access of atmospheric oxygen. doi.org An air atmosphere, with its ready supply of oxygen, promotes faster degradation than liquid water. doi.org The most aggressive condition for degradation is a combination of water vapor and air, which allows for a simultaneous attack by water molecules and oxygen, leading to the highest rate of decomposition. doi.orglanl.gov

This ranking is corroborated by multiple analytical techniques, including Thermogravimetric Analysis (TGA), Fourier-transform infrared spectroscopy (FTIR), and Gel Permeation Chromatography (GPC), which all show the least chemical change for samples aged in nitrogen and the most significant change for samples aged in air. doi.org

Table 2: Relative Decomposition Rates in Various Environments
Rank (Slowest to Fastest)EnvironmentPrimary Degradation Factors
1NitrogenThermal energy (inert atmosphere provides stabilizing effect). doi.orglanl.gov
2Liquid WaterHydrolysis and acid-catalyzed reactions with limited oxygen access. doi.org
3AirOxidation; oxygen accelerates decomposition of intermediates. doi.orglanl.gov
4Water Vapor + AirSimultaneous attack by water molecules (humidity) and oxygen. doi.orglanl.govresearchgate.net

Accelerated Aging Studies and Long-Term Stability Assessment

Accelerated aging studies are crucial for predicting the long-term stability and service life of materials like this compound (BDNPF), often used in a eutectic mixture with bis(2,2-dinitropropyl) acetal (BDNPA), collectively referred to as BDNPA/F or NP. nih.govosti.gov These studies expose the material to elevated temperatures and various atmospheric conditions to exponentially increase the rate of chemical decomposition, allowing for the observation of degradation pathways over a shortened timeframe. nih.gov

Research has been conducted by subjecting BDNPA/F to temperatures ranging from 38°C to 70°C for extended periods, in some cases up to 60 months. nih.govdoi.org The environments in these studies varied, including air, nitrogen, high humidity (74% RH), and direct contact with water. doi.orglanl.gov These comprehensive studies allow for the characterization of chemical composition changes using techniques such as Thermogravimetric Analysis (TGA), Fourier Transform Infrared Spectroscopy (FTIR), Gel Permeation Chromatography (GPC), and Mass Spectrometry (MS). researchgate.netlanl.gov

Findings indicate that the initial signs of degradation in the BDNPA/F mixture can be detected as early as 12 months when aged at 70°C in air. researchgate.netlanl.govresearchgate.net The stability and degradation rate of BDNPF are significantly influenced by the surrounding environment. The rate of degradation was found to increase in the following order: nitrogen < water < air < water vapor + air. doi.orglanl.govresearchgate.net This suggests that the presence of oxygen accelerates the decomposition of isomers and intermediates formed during the aging process, while a nitrogen atmosphere has a stabilizing effect. lanl.govresearchgate.net Although considered to have excellent long-term stability, stabilizers are often added as a precaution to prevent the buildup of acidic byproducts that could catalyze further decomposition. osti.gov

Two primary degradation pathways have been identified through these aging studies: hydrolysis of the formal functional group and radical-based homolysis of the C–N bond. nih.gov Previously, it was assumed that nitrous acid (HONO) elimination was the primary pathway, but experimental evidence for this is lacking. nih.gov Hydrolysis leads to the formation of 2,2-dinitropropanol (DNPOH) and 2,2-dinitropropyl hemiformal, which can further decompose. nih.govacs.org While hydrolysis is a dominant pathway, C–N homolysis becomes more significant at higher temperatures. nih.govacs.org

Summary of Accelerated Aging Study Conditions for BDNPA/F
Temperature Range (°C)Duration (Months)Environments StudiedKey FindingsReference
38 to 64up to 60Not specifiedIdentified hydrolysis and C-N bond homolysis as primary degradation pathways. nih.gov
38, 55, 70up to 24Air, Nitrogen, Water, 74% Relative HumidityDegradation rate order: nitrogen &lt; water &lt; air &lt; water vapor + air. doi.orgresearchgate.net
38, 45, 55, 64up to 44Air, Nitrogen, Deionized WaterConfirmed 2,2-dinitropropanol (DNPOH) as a hydrolysis product in later stages of aging. nih.govosti.gov
70up to 24Air, NitrogenInitial degradation signs detected after 12 months in air. lanl.gov

Kinetic Compensation Effects in Degradation Processes

In the study of the thermal degradation of this compound and its common eutectic mixture, a kinetic compensation effect (KCE) has been observed. researchgate.net The KCE describes a linear relationship between the activation energy (Ea) and the natural logarithm of the pre-exponential factor (ln A) for a series of related chemical processes. This phenomenon is significant because it suggests a common underlying degradation mechanism across different conditions or related materials. researchgate.net

For the BDNPA/F mixture aged at temperatures up to 55°C, the initial rates of water production, resulting from nitrous acid (HONO) formation and its subsequent decomposition, follow a first-order rate law. researchgate.net The corresponding rate constants adhere to the Arrhenius equation as a function of temperature. When the activation energies and pre-factors for the production of water and other volatiles were plotted, they yielded a single linear kinetic compensation plot. researchgate.net This linearity indicates a shared degradation pathway among the BDNPA/F mixture and its various constituents under these conditions. researchgate.net

However, the degradation mechanism appears to change at temperatures substantially higher than 55°C. researchgate.net It is suspected that at these elevated temperatures, degradation products such as NOx, water, and HNO3 act as catalysts, leading to an auto-catalyzed degradation process that proceeds beyond first-order kinetics. researchgate.net The presence of a kinetic compensation effect provides a framework for understanding and modeling the degradation kinetics, but its applicability may be limited to specific temperature ranges where the reaction mechanism remains consistent. researchgate.net

Decomposition Product Ratios in Different Phases (e.g., liquid vs. solid composites)

The physical state of this compound significantly influences the ratio of its decomposition products. Studies comparing the degradation of the neat liquid plasticizer (BDNPA/F) with its solid composite form, such as in the plastic-bonded explosive PBX 9501, have revealed notable differences. nih.govacs.org PBX 9501 is a composite material where BDNPA/F acts as a plasticizer for a polymeric binder containing explosive crystals. nih.gov

In both the liquid BDNPA/F and the solid PBX 9501, the primary decomposition pathways are hydrolysis and C-N bond homolysis. nih.govacs.org However, the relative prevalence of the resulting products differs between the two phases. For instance, in aged PBX 9501, compounds such as 2,2-dinitropropyl hemiacetal and 2,2-dinitropropyl hemiformal were detected, which were not found in the aged liquid BDNPA/F samples. nih.gov

This difference in decomposition product ratios is attributed to the slower rate of diffusion of molecules through the solid matrix of the composite compared to the liquid plasticizer. nih.govacs.org In the liquid phase, degradation products can diffuse away more readily, potentially altering subsequent reaction pathways. In the solid composite, the reduced mobility of reactants and intermediates can lead to different reaction equilibria and product distributions. The slower diffusion in the solid phase can affect the rates of hydrolysis and other degradation reactions, thus altering the final ratio of observed decomposition products. nih.gov

Advanced Characterization Techniques for Mechanistic Elucidation of Bis Dinitropropyl Formal Degradation

Spectroscopic Methodologies for Compositional Changes

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for observing changes in the functional groups of Bis(dinitropropyl) formal during aging. By analyzing the infrared spectra of samples aged under various conditions, researchers can identify the formation of new chemical species and the disappearance of the parent compound.

Detailed Research Findings: Studies on this compound, often as part of a eutectic mixture with bis(2,2-dinitropropyl) acetal (B89532) (BDNPA), reveal significant spectral changes upon aging, particularly under conditions of elevated temperature and humidity. doi.orgresearchgate.net Key observations include:

Hydroxyl Group Formation: A distinct peak appearing around 3400 cm⁻¹ in aged samples indicates the formation of poly-hydroxyl (-OH) groups. This is a strong indicator of hydrolytic degradation pathways. doi.org

C-H Bond Alterations: Fine features in the 3000–2920 cm⁻¹ region suggest the formation of new –CH groups, pointing to degradation mechanisms that differ from those in dry environments. doi.org

Carbonyl Group Detection: The appearance of new absorption bands in the carbonyl region (around 1730–1740 cm⁻¹) can signify oxidation and the formation of ketone or other carbonyl-containing degradation products. acs.orgmdpi.com

Alkene Group Formation: The presence of a small peak at 3070 cm⁻¹, associated with a ν(>C=C–H) group, suggests the formation of unsaturated intermediates like bis-2,2-nitro-propylene formal following the elimination of nitrous acid (HONO). doi.org

These spectral changes are often more pronounced in samples aged in the presence of air and moisture compared to those aged under a nitrogen atmosphere, highlighting the role of oxidation and hydrolysis in the degradation process. doi.orglanl.gov The rate of these changes is also temperature-dependent, with more significant alterations observed at higher temperatures. doi.org

Table 1: Key FTIR Spectral Changes Observed During this compound Degradation
Wavenumber (cm⁻¹)AssignmentImplicationSource
~3400Poly-OH stretchingFormation of alcohol groups, indicating hydrolysis. doi.org
3000–2920New –CH group stretchingStructural rearrangement and formation of new degradation products. doi.org
~3070ν(&gt;C=C–H) stretchingFormation of unsaturated intermediates via HONO elimination. doi.org
1730–1740Carbonyl (&gt;C=O) stretchingOxidative degradation leading to ketones or other carbonyl species. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed structural information about this compound and its degradation products. Both ¹H and ¹³C NMR are used to confirm the structures of isolated degradation products and to quantify changes in the bulk material.

Detailed Research Findings: While some studies note that standard NMR can struggle to resolve the complex mixtures resulting from degradation, it remains a crucial technique for structural verification. nih.gov Its primary application in this context is the unambiguous identification of key degradation products by comparing the spectra of aged samples to those of synthesized standards. nih.govresearchgate.net

A significant application has been the confirmation of 2,2-dinitropropanol (B8780482) (DNPOH) as a major hydrolysis product. osti.gov By synthesizing a pure DNPOH standard and analyzing it with ¹H and ¹³C NMR, researchers could definitively match the signals to those appearing in the spectra of aged this compound samples. researchgate.netosti.gov This confirmed that hydrolysis of the formal group is a key degradation pathway. osti.gov

Table 2: Representative NMR Data for a Key Degradation Product
CompoundTechniqueObserved Chemical Shifts (δ)Source
2,2-dinitropropanol (DNPOH)¹H NMR, ¹³C NMRChemical shifts and integrations align with reference spectra for the synthesized standard. researchgate.netosti.gov

Near-Infrared (Near-IR) Spectroscopy

Near-IR spectroscopy is a valuable technique for monitoring the bulk properties and compositional changes of this compound over time, particularly concerning its interaction with water.

Detailed Research Findings: Near-IR has been employed in long-term aging studies to track spectroscopic changes across different temperatures and environments. osti.gov A key application is studying the miscibility between the energetic plasticizer and water. researchgate.net This is critical because the presence of water is a prerequisite for hydrolysis, a major degradation pathway. osti.govresearchgate.net By preparing samples in specialized cells, researchers can perform non-destructive Near-IR measurements at various intervals throughout an aging study, providing kinetic data on water absorption and subsequent chemical changes. osti.gov

Chromatographic Techniques for Degradation Product Separation and Identification

Chromatographic methods are essential for separating the complex mixture of compounds that result from the degradation of this compound, allowing for their individual identification and quantification.

Gel Permeation Chromatography (GPC)

GPC, a form of size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume. wikipedia.org It is used to analyze changes in the molecular weight distribution of materials, providing clear evidence of degradation through the formation of lower molecular weight products. eag.commat-cs.com

Detailed Research Findings: When this compound samples are aged, particularly at elevated temperatures, GPC analysis shows distinct changes in the resulting chromatogram. doi.org Studies conducted on samples aged for 24 months at 55 °C and 70 °C revealed a significant decrease in the intensity of the main peak corresponding to the parent compound. doi.org Concurrently, two smaller peaks emerged at the low molecular weight end of the chromatogram for the sample aged at 70 °C. doi.org This observation provides direct evidence that the parent molecule is breaking down into smaller degradation products. doi.org GPC results also indicate that the rate of degradation is influenced by the surrounding environment, with the degradation order being: nitrogen < water < air. doi.org

Table 3: GPC Observations of Aged this compound
Aging ConditionObservationInterpretationSource
70 °C for 24 monthsDecrease in main peak intensity.Consumption of the parent compound. doi.org
70 °C for 24 monthsGrowth of new peaks at the low molecular weight end.Formation of smaller degradation products. doi.org

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

The coupling of UHPLC with high-resolution mass spectrometry (such as Quadrupole Time-of-Flight, QTOF) is the most powerful technique for separating and identifying the degradation products of this compound. nih.govosti.gov UHPLC provides excellent separation of complex mixtures, while MS offers precise mass measurements, allowing for the determination of elemental compositions and the identification of unknown compounds. digitellinc.com

Detailed Research Findings: Recent studies using UHPLC-QTOF methodology have overturned previous assumptions about the degradation of this compound. nih.gov It was previously thought that nitrous acid elimination was the primary pathway, but detailed analysis identified two different major degradation routes: nih.gov

Hydrolysis: The acid-catalyzed hydrolysis of the formal functional group is the dominant decomposition pathway. This process leads to the formation of 2,2-dinitropropanol (DNPOH) and 2,2-dinitropropyl hemiformal. The hemiformal is an unstable intermediate that further decomposes into DNPOH and methanal. nih.gov

C–N Bond Homolysis: At higher temperatures, a radical-based homolysis of the carbon-nitrogen bond becomes more significant. This pathway, followed by hydrogen atom abstraction, leads to the formation of products such as (2,2-dinitropropyl)-(2-nitropropyl) acetal. nih.gov

The high sensitivity and resolution of this technique allowed for the detection and identification of these products with high confidence, supported by tandem mass spectrometry (MS/MS) fragmentation patterns. nih.gov

Table 4: Degradation Products of this compound Identified by UHPLC-MS
Identified CompoundDegradation PathwayMeasured m/zSource
2,2-dinitropropanol (DNPOH)Hydrolysis119.0098 (as a fragment/related ion) nih.gov
2,2-dinitropropyl hemiformalHydrolysis239.0515 nih.gov
(2,2-dinitropropyl)-(2-nitropropyl) acetalC-N Bond Homolysis340.0992 nih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF) has proven to be an invaluable tool for investigating the degradation of BDNPF, often in its eutectic mixture with bis(2,2-dinitropropyl) acetal (BDNPA), collectively known as nitroplasticizer (NP). metrohm.comchromatographyonline.comnih.gov This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high-resolution and accurate-mass measurements of a QTOF mass spectrometer. nih.govthermofisher.com This combination allows for the confident identification of known and unknown degradation products in complex matrices. chromatographyonline.com

Researchers have developed LC-QTOF methods to study the degradation products of NP under various aging conditions. nih.govchromatographyonline.com These methods are essential for separating the parent compounds from a multitude of degradation products that form over time. chromatographyonline.com The high mass accuracy of the QTOF analyzer, often within 5 ppm, enables the determination of elemental compositions for precursor and fragment ions, which is a critical step in the structural elucidation of unknown compounds. nih.govchromatographyonline.com

Studies utilizing LC-QTOF have successfully identified key degradation products and provided insights into the degradation mechanisms. For instance, the hydrolysis of the formal/acetal group and radical-based homolysis of the C-N bond have been identified as significant degradation pathways. researchgate.net Furthermore, LC-QTOF has been instrumental in characterizing the nitrated derivatives of antioxidants, such as N-phenyl-β-naphthylamine (PBNA), which are added to improve the stability of the formulation. metrohm.comyoutube.comacs.org The extent of PBNA nitration, which can be monitored by LC-QTOF, serves as a reliable indirect measure of the NP degradation progress. metrohm.comyoutube.com

A typical LC-QTOF methodology for BDNPF degradation studies involves a reverse-phase HPLC separation coupled to the QTOF-MS. chromatographyonline.comchromatographyonline.com Both positive and negative electrospray ionization (ESI) modes are often employed to increase the coverage of detectable species, as different compounds ionize more efficiently in different modes. chromatographyonline.comchromatographyonline.com

Below is a table summarizing key parameters and findings from LC-QTOF studies on the degradation of the BDNPA/BDNPF eutectic mixture.

ParameterDescriptionSignificance in BDNPF Degradation AnalysisReference
ChromatographyReverse-phase HPLC (e.g., Kinetex C8 column)Separates the complex mixture of parent compounds, antioxidants, and their respective degradation products based on polarity. chromatographyonline.com
IonizationElectrospray Ionization (ESI) in both positive and negative modesAllows for the detection of a wide range of analytes. Negative mode is particularly effective for nitro-containing compounds. chromatographyonline.com
Mass AnalyzerQuadrupole Time-of-Flight (QTOF)Provides high-resolution and high-accuracy mass measurements (typically < 5 ppm) for both precursor and fragment ions, enabling elemental composition determination. nih.govchromatographyonline.com
Identified ProductsNitrated antioxidant derivatives (e.g., nitrated PBNA), 2,2-dinitropropanol (DNPOH), nitroso-alcohol isomers.Confirms degradation pathways such as hydrolysis and HONO elimination, and allows for monitoring of stabilizer consumption. metrohm.comresearchgate.net

Liquid Chromatography x Liquid Chromatography (LCxLC)

For exceptionally complex samples, such as severely degraded energetic materials, one-dimensional liquid chromatography may not provide sufficient resolving power. chromatographyonline.com Comprehensive two-dimensional liquid chromatography (LCxLC) offers a significant increase in peak capacity by combining two independent separation mechanisms. youtube.comnih.govchromatographyonline.com In this technique, the entire sample is subjected to two different chromatographic separations, providing a much higher degree of resolution than a single separation. nih.govnih.gov

In a typical LCxLC setup, the effluent from the first-dimension column is sequentially transferred in fractions to a second-dimension column for further, faster separation. youtube.comnih.gov The key to a successful LCxLC separation is the use of two "orthogonal" or highly different separation mechanisms. nih.gov For the analysis of energetic materials and their degradation products, a common combination could involve:

First Dimension: Hydrophilic Interaction Chromatography (HILIC) or Size-Exclusion Chromatography (SEC).

Second Dimension: Reversed-Phase Liquid Chromatography (RPLC). nih.govmdpi.com

This approach allows for the separation of compounds based on polarity in one dimension and hydrophobicity in the other, effectively spreading the components across a two-dimensional plane. mdpi.com

While specific applications of LCxLC for this compound are not extensively documented in publicly available literature, the technique's utility for analyzing complex explosive traces has been demonstrated. chromatographyonline.com Given the complexity of BDNPF degradation, which involves a wide range of compounds with varying polarities and sizes, LCxLC represents a powerful, albeit complex, approach for achieving comprehensive characterization. chromatographyonline.com The enhanced separation would be particularly beneficial for resolving isomeric degradation products and separating low-concentration intermediates from the main matrix components. The coupling of LCxLC with high-resolution mass spectrometry would provide an even more powerful platform for the in-depth analysis of BDNPF degradation. researchgate.net

Mass Spectrometry Approaches for Product Identification and Mechanistic Insight

Mass spectrometry is a cornerstone technique for identifying degradation products and piecing together the mechanistic puzzle of BDNPF decomposition. Various MS approaches provide complementary information, from initial product identification to detailed structural analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and polar molecules, which are common in the degradation pathways of energetic materials like BDNPF. rsc.orglcms.cz It is the most common ionization source coupled with liquid chromatography for the analysis of these compounds. chromatographyonline.com ESI allows for the transfer of ions from solution to the gas phase with minimal fragmentation, preserving the molecular ion for accurate mass determination. rsc.org

In the context of BDNPF degradation, ESI-MS has been used to analyze aged samples to identify a variety of products. researchgate.netlcms.cz Studies have shown that both positive and negative ionization modes are valuable.

Negative ESI mode (ESI-) is particularly sensitive for electronegative compounds, such as those containing multiple nitro groups, which are characteristic of BDNPF and many of its degradation products. chromatographyonline.comyoutube.com The signal intensities of nitrated derivatives are often enhanced in negative mode. youtube.com

Positive ESI mode (ESI+) is useful for identifying compounds that readily form positive ions, such as by protonation or adduct formation (e.g., with sodium or ammonium ions). chromatographyonline.comchromatographyonline.com

The choice of ionization mode can significantly impact the ability to detect specific compounds. For instance, the antioxidant PBNA is detected in positive mode, while its nitrated, electron-rich degradation products are more readily detected in negative mode. youtube.com ESI-MS spectra of aged BDNPA/F samples reveal a complex mixture of peaks corresponding to parent molecules, degradation intermediates, and various adducts. lcms.cz

Simultaneous Thermogravimetric Modulated Beam Mass Spectrometry (STMBMS)

Simultaneous Thermogravimetric Modulated Beam Mass Spectrometry (STMBMS) is a powerful technique for studying the thermal decomposition of materials. nih.govchromatographyonline.comnih.gov It provides real-time information on the identity and formation rates of gaseous products as a function of temperature and time. This technique has been applied to a wide range of energetic materials, including RDX and HMX, to understand their decomposition mechanisms.

The STMBMS instrument has been specifically used to evaluate the thermal decomposition mechanism of both BDNPA and BDNPF. researchgate.net In an STMBMS experiment, a sample is heated under controlled conditions (as in thermogravimetric analysis, TGA), and the evolved gases are formed into a molecular beam. This beam is modulated (chopped) and then passes into a mass spectrometer for analysis. nih.gov This setup allows for the differentiation of primary decomposition products from subsequent gas-phase reactions and background signals. nih.gov By identifying the initial gaseous products, STMBMS provides direct insight into the primary bond-breaking steps in the decomposition process.

Fourier-Transform Ion Cyclotron Resonance (FTICR) Mass Spectrometry

Fourier-Transform Ion Cyclotron Resonance (FTICR) Mass Spectrometry offers unparalleled mass resolution and accuracy. This ultrahigh performance is critical for the analysis of extremely complex mixtures, where it can resolve species with very small mass differences (isobaric and isotopic fine structures) that would be indistinguishable with lower-resolution instruments.

FTICR-MS has been used in conjunction with STMBMS to analyze the thermal decomposition of BDNPA and BDNPF. researchgate.net The exceptional mass accuracy of FTICR-MS allows for the unambiguous determination of the elemental formulas of the ion fragments observed in the mass spectra of the parent compounds and their decomposition products. This capability is fundamental for proposing possible structures for the detected ions and building a reliable degradation mechanism. The ability to resolve and identify thousands of distinct chemical compositions in a single sample makes FTICR-MS a powerful tool for obtaining a comprehensive snapshot of the degradation product landscape.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, or MS/MS, is a crucial technique for the structural elucidation of unknown compounds identified during degradation studies. chromatographyonline.comchromatographyonline.com In an MS/MS experiment, a specific precursor ion of interest is selected from the complex mixture, isolated, and then fragmented by collision-induced dissociation (CID) or other activation methods. chromatographyonline.com The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is essentially a fingerprint of the molecule's structure.

MS/MS analysis has been extensively applied in LC-QTOF studies of BDNPF degradation. metrohm.comchromatographyonline.com By analyzing the fragmentation patterns of suspected degradation products, researchers can confirm their identities and deduce their structures. chromatographyonline.com For example, the fragmentation of nitrated PBNA derivatives often involves characteristic neutral losses of radicals like NO and NO₂, and molecules such as OH and CO. youtube.com While aromatic compounds are generally stable, nitroaromatic compounds are often an exception to the even-electron rule in fragmentation, making radical losses common. youtube.com

The detailed structural information gleaned from MS/MS is indispensable for differentiating between isomers and confirming the exact positions of functional groups, which is vital for constructing accurate and detailed degradation pathways. chromatographyonline.com

The table below summarizes common fragmentation behaviors observed in the MS/MS analysis of BDNPF-related degradation products.

Precursor Ion TypeObserved Fragmentation BehaviorStructural Information GainedReference
Protonated/Adducted NP Degradants (Positive Mode)Neutral loss of 2,2-dinitropropanol (DNPOH); Inductive cleavage around the acetal/formal region.Identifies the core structure and confirms the presence of the dinitropropyl moiety. chromatographyonline.com
Nitrated Aromatic Antioxidants (Negative Mode)Loss of NO, NO₂, OH, and CO radicals/molecules.Confirms the presence and number of nitro groups on the aromatic structure. Helps to identify the antioxidant backbone. youtube.com
Nitroaromatic CompoundsExpulsion of open-shell molecules (NO, NO₂) leading to distonic radical anions. Decarboxylation or desulfonation if such groups are present.Provides characteristic fingerprints for nitroaromatic structures and helps identify metabolic or degradation products.
General NP DegradantsRetro-aldol fragmentation; Loss of HNO.Indicates specific rearrangement and cleavage pathways occurring during fragmentation, providing deeper mechanistic insight. chromatographyonline.com

Thermal Analysis Techniques for Studying Decomposition Processes

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly crucial for understanding its thermal stability, decomposition kinetics, and associated energetic changes. Much of the available research focuses on a eutectic mixture of BDNPF with Bis(2,2-dinitropropyl) acetal (BDNPA), commonly referred to as NP, which is used as an energetic plasticizer researchgate.net.

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring changes in mass as a function of temperature. For this compound, TGA provides critical data on the onset of decomposition, the rate of mass loss, and the formation of any non-volatile residues.

Studies on the eutectic mixture of BDNPA and BDNPF have utilized TGA to characterize the decomposition process. It has been observed that the initial step in the degradation of this mixture at temperatures below 70°C is the elimination of HONO molecules researchgate.net. When heated separately at 150°C in a vacuum for 48 hours, BDNPF remains essentially unchanged, whereas its counterpart, BDNPA, undergoes at least 30% decomposition dtic.mil. This indicates the significantly greater thermal stability of BDNPF.

The kinetics of decomposition can be determined from TGA data by applying various models. The rate of decomposition is often described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature.

Table 1: TGA Decomposition Data for this compound and Related Compounds

Compound Onset Decomposition Temperature (°C) Activation Energy (Ea) (kJ/mol) Key Observations
This compound (BDNPF) Data not available for pure compound Data not available for pure compound More thermally stable than BDNPA dtic.mil.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This allows for the detection and quantification of thermal events such as melting, crystallization, and decomposition.

For this compound, DSC can be used to determine its melting point and the enthalpy of decomposition, providing insight into its phase behavior and the energy released during thermal degradation. While pure BDNPF is a solid at room temperature, it is often used in a eutectic mixture with BDNPA, which is a liquid google.com. DSC has been employed to study the phase diagram of the BDNPA/BDNPF system researchgate.netosti.gov.

The thermal decomposition of the BDNPA/BDNPF mixture has been investigated using DSC, often in conjunction with TGA researchgate.net. These studies help to correlate mass loss with endothermic or exothermic events. The decomposition of nitroplasticizers like BDNPF is an exothermic process, releasing significant amounts of energy.

Table 2: DSC Data for this compound and Related Compounds

Compound Melting Point (°C) Decomposition Peak Temperature (°C) Enthalpy of Decomposition (ΔHd) (J/g)
This compound (BDNPF) 32.5-33.5 Data not available Data not available

Note: Quantitative data on the thermal events related to the decomposition of pure this compound, such as the peak decomposition temperature and enthalpy of decomposition, are not widely reported in publicly available literature.

X-ray Diffraction for Solid-State Structural Characterization

X-ray diffraction (XRD) is an indispensable technique for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a crystal, detailed information about the unit cell dimensions, space group, and atomic coordinates can be obtained.

Single crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would be essential for elucidating the exact bond lengths, bond angles, and conformation of the this compound molecule.

Despite its importance, a comprehensive single-crystal X-ray diffraction study for this compound (CAS 5917-61-3) is not available in the public domain. However, to illustrate the type of information that can be obtained from such an analysis, the crystallographic data for a structurally related compound, Bis(2,2-dinitropropyl)-nitramine (BDNPN), is presented. A single-crystal X-ray diffraction investigation of BDNPN revealed its molecular and crystal structure, confirming its synthesis dtic.mil.

The analysis of crystallographic data provides insights into the symmetry of the crystal lattice and how the molecules are arranged within it. This information is crucial for understanding intermolecular interactions, which can influence the physical properties and stability of the material.

For the related compound, Bis(2,2-dinitropropyl)-nitramine, the crystal structure was determined to be in the C-centered monoclinic space group C2 dtic.mil. The unit cell parameters were also determined, providing a complete picture of the crystal lattice dtic.mil. The molecules were found to be held together by van der Waals forces dtic.mil. This type of detailed structural information, were it available for this compound, would be invaluable for computational modeling of its properties and degradation pathways.

Table 3: Illustrative Crystallographic Data for the Related Compound Bis(2,2-dinitropropyl)-nitramine (BDNPN)

Parameter Value
Empirical Formula C6H10N6O10
Crystal System Monoclinic
Space Group C2
a (Å) 10.726(4)
b (Å) 5.992(3)
c (Å) 10.400(4)
β (°) 110.01(3)
Volume (ų) 628.9(5)
Z (molecules per unit cell) 2

Source: Data for Bis(2,2-dinitropropyl)-nitramine (BDNPN) dtic.mil. Note: This data is for a related compound and is provided for illustrative purposes only, as crystallographic data for this compound is not publicly available.

Interactions and Performance in Energetic Formulations Containing Bis Dinitropropyl Formal

Compatibility Studies with Polymeric Binders

Bis(2,2-dinitropropyl) formal (BDNPF), often used in a eutectic mixture with bis(2,2-dinitropropyl) acetal (B89532) (BDNPA), is a well-regarded energetic plasticizer for polyurethane binders. This mixture, sometimes referred to as NP, has been extensively utilized in plastic-bonded explosives (PBXs), such as PBX 9501, where it is combined with the polyester-polyurethane binder Estane. The primary role of the BDNPA/F mixture in these formulations is to plasticize the Estane, enhancing flexibility and processing characteristics.

Compatibility studies reveal complex interactions, particularly under humid conditions. While the BDNPA/F mixture itself is insoluble in water, its degradation can be influenced by the presence of moisture, which in turn affects the polyurethane binder. When exposed to humidity, Estane is known to undergo hydrolysis at its ester functional groups, leading to polymer chain scission and a reduction in mechanical properties. The degradation of the BDNPA/F plasticizer can generate reactive fragments that may attack the nearby polymeric materials, potentially accelerating the degradation of the Estane binder. The initial step in the degradation of the plasticizer mixture is often the elimination of HONO molecules. In environments with both water vapor and air, the degradation rate of the BDNPA/F mixture is significantly increased compared to inert or dry air conditions.

The thermal degradation of the BDNPA/F mixture produces species like H₂O, NOx, and HNOx, which can interact with other components in the formulation. These interactions are critical to understanding the long-term stability and aging behavior of polyurethane-based energetic composites.

Bis(dinitropropyl) formal demonstrates good compatibility and plasticizing efficiency with Glycidyl Azide Polymer (GAP), an energetic binder used in propellant and explosive formulations. Studies have shown that BDNPF can effectively plasticize GAP-based polyurethanes. The addition of a BDNPA/F mixture to GAP has been shown to successfully lower its glass transition temperature without compromising its thermal stability, indicating good compatibility. This makes BDNPA/F a suitable plasticizer for developing GAP-based propellants with desirable low-temperature mechanical properties.

Molecular dynamics simulations have been employed to study the interaction between a BDNPA/BDNPF mixture and Hydroxy Terminated Polyether (HTPE), another common binder in solid propellants. These studies indicate that the HTPE polymer is miscible with the BDNPA/BDNPF plasticizer. The binding energies calculated from these simulations suggest a favorable interaction between the binder and the plasticizer, which is essential for improving the mechanical properties of the final composite. The order of binding energies between HTPE and various energetic plasticizers was found to be HTPE/Bu-NENA > HTPE/BDNPA/BDNPF > HTPE/NG/BTTN.

Influence on Mechanical Properties of Energetic Composites

This compound is an effective energetic plasticizer, and its efficiency is often quantified by its ability to modify the glass transition temperature (Tg) of the polymeric binder. A lower Tg is desirable for many energetic applications as it improves the material's mechanical properties at low temperatures, preventing it from becoming brittle. The addition of a BDNPA/F eutectic mixture to Estane-based binders significantly lowers their Tg. For example, the binder for PBX 9501, a 50/50-wt% mixture of Estane and the BDNPA/F plasticizer, has a Tg of –50°C.

Similarly, BDNPF shows good plasticization efficiency in Glycidyl Azide Polymer (GAP) blends, leading to a notable decrease in the glass transition temperature. The addition of a BDNPA/F mixture is a recognized method for reducing the relatively high Tg of pure GAP, making it more suitable for propellant formulations that must perform reliably across a wide temperature range.

Effect of BDNPA/F Plasticizer on Glass Transition Temperature (Tg) of Binders
Polymer BinderConditionGlass Transition Temperature (Tg)Source
Estane / BDNPA/F (50/50 wt%)Plasticized Binder-50°C
Glycidyl Azide Polymer (GAP)Pure-45°C
GAP with BDNPA/FPlasticizedSufficiently low temperatures (-45°C)

The inclusion of this compound as a plasticizer has a significant effect on the rheological properties of uncured energetic formulations. One of its key functions is to reduce the viscosity of the polymer-binder slurry before curing. This reduction in viscosity is crucial for the processing of composite propellants and explosives, as it facilitates easier mixing, casting, and filling of molds.

Improvement of Mechanical Properties of Polymer Systems

This compound, often used in a eutectic mixture with bis(dinitropropyl) acetal (BDNPA/F), serves as an energetic plasticizer in polymer-bonded explosives (PBXs) and propellant formulations. cswab.orgresearchgate.net Its primary function in these systems is to modify and enhance the mechanical properties of the polymer binder, which is crucial for the safety, durability, and performance of the energetic material. dtic.mil

The addition of BDNPA/F to polymer matrices, such as cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB) or Estane, has been shown to significantly improve the material's processability and key mechanical characteristics. cswab.orgresearchgate.net Research on ε-CL-20 based pressed PBXs demonstrated that BDNPA/F greatly improves the deformation property of CAB matrices. researchgate.net In the context of PBX 9501, which utilizes an Estane binder, the nitroplasticizer increases the composite's strain-to-failure. cswab.org This enhancement results in a material that exhibits more ductile failure behavior rather than brittle fracture, a desirable characteristic for handling and operational robustness. cswab.org Energetic plasticizers like this compound are added to tune the mechanical properties of the cured polymer composites, facilitating the manufacturing process and ensuring the mechanical integrity of the final formulation. researchgate.net

Table 1: Observed Improvements in Mechanical Properties of Polymer Systems with BDNPA/F

Polymer System Mechanical Property Improved Reference Formulation
Estane Increased strain-to-failure PBX 9501
Estane Ductile failure behavior PBX 9501
Cellulose Acetate Butyrate (CAB) Improved deformation property ε-CL-20 based PBXs
General Polymer Composites Tuned mechanical properties Propellants/PBXs

Role of Stabilizers and Antioxidants in Mitigating Degradation

Effectiveness of n-Phenyl-β-Naphthylamine (PBNA) as a Radical Scavenger

The long-term stability of energetic materials containing this compound is a critical concern, as its decomposition can release reactive nitrogen oxide species (NOx). nih.gov To counteract this degradation, stabilizers are incorporated into the formulation. N-Phenyl-β-naphthylamine (PBNA) is an aromatic amine antioxidant commonly added to the nitroplasticizer mixture containing this compound to extend its service life. nih.govosti.gov

PBNA's primary function is to act as a radical scavenger. nih.gov It effectively intercepts and neutralizes reactive species, particularly nitrogen oxides (e.g., NOx radicals) and nitrous acid (HONO), that are generated during the initial stages of the nitroplasticizer's decomposition. nih.govosti.gov By scavenging these radicals, PBNA slows down the autocatalytic deterioration of both the this compound and the polymer binders in the formulation. nih.gov Studies have shown that PBNA is not only an effective antioxidant but also an anti-hydrolytic agent, capable of inhibiting degradation pathways involving nitric acid (HNO3). osti.gov This scavenging action is crucial for maintaining the chemical stability and, consequently, the physical properties of the energetic material over long-term storage. nih.gov

Identification and Characterization of Stabilizer Derivatives (e.g., nitration/nitrosation products)

The reaction between PBNA and the degradation products of this compound leads to the formation of various stabilizer derivatives. nih.gov The identification and characterization of these derivatives are essential for understanding the degradation mechanism and monitoring the health of the energetic material. Advanced analytical techniques, such as liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF), have been employed to thoroughly characterize these products. nih.gov

Research has successfully identified and characterized nitrated PBNA derivatives, with some molecules incorporating up to five nitro (NO2) moieties. nih.gov The characterization process involves detailed analysis of the derivatives' retention time, mass verification, and fragmentation patterns in mass spectrometry. nih.gov In addition to nitrated products, nitroso-PBNA (PBNA-NO) has been identified as a key derivative. osti.gov The formation of this nitrosated product is a primary event that precedes the subsequent nitration of the PBNA molecule. osti.gov The extent of PBNA nitration has been found to correlate with the temperature and acidity of the system, making these derivatives reliable indicators for tracking the degree of nitroplasticizer degradation. nih.gov For instance, the formation of dinitro-PBNA can signal the onset of hydrolytic degradation at temperatures below 55 °C. nih.gov

Table 2: Characterization of PBNA Derivatives

Derivative Type Specific Derivative Identified Characterization Method(s) Key Finding
Nitrosated Nitroso-PBNA (PBNA-NO) Not specified in search results Formation precedes nitration
Nitrated Mono-, Di-, Tri-, up to Penta-nitro PBNA LC-QTOF Mass Spectrometry Can be used as an indicator of degradation extent
Nitrated n-(2,4-dinitrophenyl) naphthalen-2-amine LC-QTOF Mass Spectrometry Dinitro derivative signals onset of hydrolytic degradation at <55°C

Reaction Mechanisms between Stabilizers and Nitrogen Oxide Species

The mechanism by which stabilizers like PBNA interact with nitrogen oxide species is complex. The fundamental reaction involves PBNA scavenging reactive species such as HONO, HNO3, and NOx radicals. nih.gov This interaction leads to successive chemical modifications of the PBNA molecule, primarily through nitrosation and nitration. nih.gov

The initial and key step in the stabilization process is the direct reaction between PBNA and nitrous acid (HONO), a primary product of the nitroplasticizer's decomposition. osti.gov This reaction, known as nitrosation, results in the formation of N-nitroso-PBNA (PBNA-NO). osti.gov This event provides strong evidence for HONO elimination being a critical mechanism in the early stages of this compound aging. osti.gov

Following nitrosation, further reactions with nitrogen oxides can lead to the addition of nitro groups to the aromatic rings of the PBNA molecule, a process known as nitration. nih.gov While it is established that PBNA undergoes these successive nitrosation (N-NO) and nitration (C-NO2) reactions, the precise, detailed reaction mechanisms, including the transition states and energy barriers for these transformations, are still subjects of ongoing investigation. nih.gov

Research on this compound in Specific Energetic Systems

Role in Plastic Bonded Explosives (PBX 9501)

This compound, as a component of the BDNPA/F nitroplasticizer, is a critical ingredient in the formulation of the plastic-bonded explosive PBX 9501. cswab.orgresearchgate.net This explosive is predominantly composed of the high-energy crystalline material HMX, with a small percentage of a polymer binder system. cswab.orgttu.edu The binder system in PBX 9501 consists of an Estane polymer (a polyurethane/polyester copolymer) and the BDNPA/F nitroplasticizer. cswab.org

Table 3: Composition of PBX 9501

Component Chemical Name/Type Weight Percentage
Explosive Crystal Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) 95%
Binder Estane (Polyurethane/Polyester Copolymer) 2.5%
Plasticizer Bis(dinitropropyl) acetal / this compound (BDNPA/F) 2.5%

Application in Sheet Explosives (e.g., RDX-based systems)

This compound, typically used as part of a eutectic mixture with bis(2,2-dinitropropyl) acetal (BDNPA), serves as an energetic plasticizer in the formulation of sheet explosives. icm.edu.plgoogle.com These flexible explosive materials are a form of plastic bonded explosive (PBX) where the explosive crystals are dispersed within a polymeric matrix. icm.edu.pl The inclusion of the BDNPF/A mixture is intended to enhance the performance, specifically the velocity of detonation (VOD), of these materials. icm.edu.pl

In research concerning high-energy sheet explosives, a formulation was developed incorporating 1,3,5-trinitro-1,3,5-triazinane (RDX) as the primary energetic ingredient. icm.edu.pl This RDX was dispersed in a matrix consisting of a thermoplastic linear polyurethane binder and a 50/50 weight percent eutectic mixture of BDNPF and BDNPA. icm.edu.pl The sheet explosives were produced through a rolling process. icm.edu.plresearchgate.net

Studies comparing this BDNPF/A-based formulation to a standard composition using natural rubber (ISNR-5) as the binder demonstrated a significant improvement in performance. icm.edu.pl However, it was also noted that the sheet explosive containing BDNPF/A exhibited greater sensitivity to impact and shock stimuli when compared to the standard RDX/ISNR-5 formulation. icm.edu.pl This heightened sensitivity has led to recommendations for its potential use in applications such as explosive reactive armour. icm.edu.pl Thermal analysis of these formulations confirmed the chemical compatibility of the components. icm.edu.plresearchgate.net

Contribution to Detonation Performance in Composite Formulations

A clear example of this performance enhancement is observed in RDX-based sheet explosives. A formulation containing RDX with a polyurethane binder and a BDNPF/A energetic plasticizer mixture achieved a velocity of detonation of 7850 m/s. icm.edu.plresearchgate.net This represents an increase of approximately 900 m/s over a standard sheet explosive composition based on RDX and a natural rubber binder. icm.edu.plresearchgate.net The BDNPF/A mixture is recognized for being somewhat energetic and possessing good thermal and chemical stability, making it a suitable component for improving the performance of plastic bonded explosives. osti.gov

The following table details the comparative detonation performance of the two formulations.

Formulation CompositionBinder SystemVelocity of Detonation (VOD) (m/s)
RDX-based Sheet ExplosivePolyurethane with BDNPF/A Plasticizer7850 icm.edu.plresearchgate.net
Standard RDX-based Sheet ExplosiveNatural Rubber (ISNR-5)~6950 icm.edu.pl

Q & A

Q. What ethical considerations apply to long-term toxicological studies of BDNPF degradation products?

  • Methodological Guidance : Use in vitro models (e.g., human hepatocyte lines) to assess metabolite toxicity. Disclose all conflict-of-interest relationships with funding bodies in the acknowledgments section. Adhere to OECD Guidelines for chemical safety testing, including GLPs (Good Laboratory Practices) .

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